molecular formula C13H24N2O3 B6614666 tert-butyl 4-butanoylpiperazine-1-carboxylate CAS No. 913952-85-9

tert-butyl 4-butanoylpiperazine-1-carboxylate

Cat. No.: B6614666
CAS No.: 913952-85-9
M. Wt: 256.34 g/mol
InChI Key: VTEZWIZGYSMACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-butanoylpiperazine-1-carboxylate is a piperazine derivative protected by a tert-butoxycarbonyl (Boc) group and functionalized with a butanoyl chain. The Boc group is a cornerstone in synthetic and medicinal chemistry, serving as a critical protecting group for secondary amines to prevent unwanted reactions during multi-step synthesis and to improve the solubility of intermediate compounds . Piperazine derivatives are privileged scaffolds in drug discovery, frequently employed as building blocks and key pharmacophores in a wide range of bioactive molecules . These structures are found in compounds with diverse biological activities, including as antipsychotic agents, antimicrobials, and anti-inflammatory drugs . The specific molecular architecture of this compound, featuring the Boc-protected piperazine ring, makes it a valuable intermediate for the exploration and development of new therapeutic agents. It is strictly for research applications such as method development, chemical synthesis, and biological screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-butanoylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-5-6-11(16)14-7-9-15(10-8-14)12(17)18-13(2,3)4/h5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEZWIZGYSMACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl 4 Butanoylpiperazine 1 Carboxylate and Analogous N Acylpiperazine Derivatives

Foundational Synthesis of the N-Boc-Piperazine Core

The selective protection of one of the two secondary amine groups in piperazine (B1678402) is the cornerstone for the synthesis of mono-N-substituted derivatives like tert-butyl 4-butanoylpiperazine-1-carboxylate. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under various reaction conditions and its facile removal under mild acidic conditions. nih.gov

To enhance the selectivity for mono-protection, an alternative classical approach involves the initial formation of a salt of piperazine. google.com For instance, reacting piperazine with one equivalent of a carboxylic acid, such as glacial acetic acid, deactivates one of the amine groups. The subsequent addition of (Boc)₂O then preferentially acylates the remaining free secondary amine, leading to a higher yield of the desired N-Boc-piperazine. google.com While this method improves selectivity, it still requires the use of anhydrous piperazine, which can be costly. chemicalbook.com

More recent advancements in the synthesis of N-Boc-piperazine have focused on improving yield, reducing costs, and employing more readily available starting materials. A notable innovative approach commences with diethanolamine. google.com This multi-step synthesis involves an initial chlorination of diethanolamine, followed by Boc protection of the resulting bis(2-chloroethyl)amine. The final step is an aminolysis cyclization reaction to form the N-Boc-piperazine ring. This method has been reported to achieve high yields and purity, making it suitable for larger-scale industrial production. google.com

Optimization of the Boc protection step itself has also been a subject of research. The use of catalysts can enhance the efficiency of the reaction between the amine and (Boc)₂O. For example, various catalysts, including protic ionic liquids, have been shown to promote the N-tert-butoxycarbonylation of amines under solvent-free conditions, leading to rapid and high-yielding conversions. Furthermore, the choice of solvent can significantly influence the reaction rate. It has been observed that alcoholic solvents can accelerate the Boc protection of amines, even in the absence of a base.

Acylation Strategies for Installing the Butanoyl Moiety

With the N-Boc-piperazine core in hand, the subsequent step is the introduction of the butanoyl group at the unprotected secondary amine. This acylation can be achieved through several reliable methods, each with its own set of advantages and considerations.

A common and straightforward method for the N-acylation of tert-butyl piperazine-1-carboxylate is the use of a butanoyl halide, most frequently butanoyl chloride. The reaction is typically performed in the presence of a base to neutralize the hydrogen chloride by-product generated during the reaction. Common bases for this purpose include tertiary amines such as triethylamine (B128534) or N,N-diisopropylethylamine. The reaction is generally carried out in an inert aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, at controlled temperatures, often starting at 0 °C and gradually warming to room temperature. The high reactivity of the acyl chloride ensures a rapid and often high-yielding conversion to the desired this compound.

Reaction Scheme for Direct Acylation: tert-Butyl piperazine-1-carboxylate + Butanoyl chloride --(Base, Solvent)--> this compound + Base·HCl

An alternative to using highly reactive acyl halides is the direct coupling of butyric acid with tert-butyl piperazine-1-carboxylate. This approach requires the activation of the carboxylic acid to facilitate the amide bond formation. A wide array of peptide coupling reagents can be employed for this purpose. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields.

Another class of activating agents are phosphonium (B103445) salts, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). These reagents efficiently convert the carboxylic acid into a highly reactive activated species in situ, which then readily reacts with the secondary amine of N-Boc-piperazine. These coupling reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) in the presence of a non-nucleophilic base.

A key advantage of using N-Boc-piperazine as the starting material for acylation is the inherent control over regioselectivity. The presence of the Boc protecting group on one of the nitrogen atoms effectively blocks it from reacting with the acylating agent. Consequently, the acylation exclusively occurs at the free secondary amine, leading to the formation of the desired N-4 substituted product with high selectivity. This eliminates the need for separation of regioisomers, simplifying the purification process.

To optimize the yield of the acylation reaction, several factors should be considered. The stoichiometry of the reactants is critical; a slight excess of the acylating agent or the carboxylic acid and coupling reagent may be used to ensure complete consumption of the N-Boc-piperazine. The choice of base and its stoichiometry are also important to effectively scavenge the acidic by-products without interfering with the desired reaction. Reaction temperature and time are additional parameters that can be adjusted to maximize the yield and minimize the formation of impurities. A thorough work-up and purification, typically involving an aqueous wash to remove water-soluble by-products and salts, followed by chromatographic purification, are generally necessary to obtain the final product in high purity.

Diversification of the Butanoyl Side Chain and Related Acyl Substituents

The modification of the acyl group attached to the piperazine nitrogen is a key strategy for creating diverse molecular structures with varied properties. This diversification can be achieved by functionalizing the carboxylic acid precursor or by employing different acylating agents.

Functionalization of Butanoic Acid Precursors

The functionalization of butanoic acid and its derivatives before coupling with piperazine is a common approach to introduce complexity. This can involve creating activated forms of the carboxylic acid to facilitate the acylation reaction. Peptide coupling reagents are frequently employed for this purpose. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby activating it for nucleophilic attack by the piperazine nitrogen. researchgate.net

Commonly used peptide coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as uronium-based reagents such as HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate). The addition of auxiliaries like 1-hydroxybenzotriazole (HOBt) can minimize side reactions and racemization. researchgate.netpeptide.com For instance, 4-oxo-4-phenoxybutanoic acid can be coupled to a resin-bound peptide using HBTU, demonstrating the utility of pre-functionalized butanoic acid derivatives in solid-phase synthesis. researchgate.net

Synthesis of N-Acylpiperazine Derivatives with Varied Alkyl and Aryl Chains

The synthesis of N-acylpiperazine derivatives is not limited to the butanoyl group. A wide array of alkyl and aryl acyl groups can be introduced to create a library of analogous compounds. This is typically achieved by reacting a protected piperazine, such as tert-butyl piperazine-1-carboxylate (N-Boc-piperazine), with an appropriate acylating agent.

For example, the synthesis of N-acylpiperazines can be accomplished using reactive alkyl halides. The acylation of N-methyl-4-nitroaniline with bromoacetyl bromide, followed by the addition of N-methylpiperazine, is a step in the synthesis of the drug Ponatinib. nih.gov Similarly, the nucleophilic displacement of bromine in tert-butyl bromoacetate (B1195939) by the secondary amine of Boc-protected piperazine under basic conditions yields tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. mdpi.comresearchgate.net

The versatility of this approach allows for the incorporation of diverse acyl groups, including those with cyclic or aromatic moieties. The synthesis of various substituted piperazine derivatives has been reported, highlighting the broad scope of this methodology for creating compounds with potential antimicrobial or other biological activities. nih.gov

Palladium-Catalyzed Coupling Reactions in N-Acylpiperazine Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering efficient and versatile methods for forming carbon-nitrogen bonds. researchgate.netnobelprize.orgresearchgate.net These reactions are particularly valuable in the synthesis of N-acylpiperazine derivatives, especially for introducing aryl groups.

Application of Buchwald-Hartwig Amination Precursors to Related Structures

The Buchwald-Hartwig amination is a prominent palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide or triflate and an amine. wikipedia.org This reaction is widely used for the synthesis of N-arylpiperazines, which are important scaffolds in many pharmaceuticals. nih.gov The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.org

The scope of the Buchwald-Hartwig amination is extensive, allowing for the coupling of a wide variety of amines with numerous aryl coupling partners under relatively mild conditions. wikipedia.org This has made it a preferred method over harsher, traditional techniques for synthesizing aryl amines. wikipedia.org For instance, a key step in the synthesis of certain bioactive compounds involves the palladium-catalyzed C-N bond formation at the N1 or N4 position of the piperazine ring. researchgate.net

Ligand and Catalyst Selection for Cross-Coupling Efficiencies

The efficiency and success of palladium-catalyzed cross-coupling reactions are highly dependent on the choice of ligand and catalyst. wuxiapptec.com The development of various generations of catalyst systems has significantly expanded the scope and utility of these reactions.

Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Early catalyst systems utilized simple phosphine ligands like P(o-Tolyl)₃. libretexts.org However, the development of more sophisticated ligands has been key to improving reaction outcomes.

Bidentate Phosphine Ligands: Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPPF (1,1'-bis(diphenylphosphino)ferrocene) were instrumental in extending the reaction to primary amines and improving efficiency. wikipedia.org

Sterically Hindered Ligands: Bulky alkyl phosphine ligands have proven to be highly active, enabling the coupling of a broad range of amines with various aryl halides and triflates. wikipedia.org The Buchwald group has developed a range of dialkylbiaryl phosphine ligands, while the Hartwig group has focused on ferrocene-derived and trialkyl phosphine ligands. wikipedia.org

N-Heterocyclic Carbenes (NHCs): Palladium-NHC complexes are highly effective catalysts that exhibit significant σ-electron donating potential, which facilitates the oxidative addition step in the catalytic cycle. researchgate.net

Catalyst and Pre-catalyst Selection: The choice of the palladium source is also critical. While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, the use of pre-catalysts can be more efficient as they avoid the need for in situ catalyst formation. wuxiapptec.com

The following table summarizes some common ligands and catalysts used in Buchwald-Hartwig amination:

Ligand/Catalyst TypeExamplesKey Features
Monodentate Phosphines P(o-Tolyl)₃First-generation catalyst system. libretexts.org
Bidentate Phosphines BINAP, DPPFImproved efficiency and scope for primary amines. wikipedia.org
Bulky Alkyl Phosphines BrettPhosDesigned for primary amines, offers good proton tolerance. libretexts.org
N-Heterocyclic Carbenes (NHCs) Pd-NHC complexesHighly effective, stable, and facilitate rapid reductive elimination. researchgate.net
Palladium Pre-catalysts PalladacyclesRapidly generate the active LPd(0) catalyst upon exposure to a base. wuxiapptec.com

Photochemical and "Click Chemistry" Approaches for N-Protected Piperazine Conjugates

In addition to traditional and catalytic methods, modern synthetic strategies like photochemical reactions and "click chemistry" are being increasingly utilized for the synthesis and functionalization of N-protected piperazine derivatives.

Photochemical methods, particularly photoredox catalysis, offer a powerful means for the C-H functionalization of piperazines. These reactions can be used to introduce aryl, vinyl, and alkyl groups directly onto the piperazine ring under mild conditions. mdpi.comresearchgate.net For instance, an iridium-based photocatalyst can oxidize an N-aryl piperazine, leading to the formation of an α-aminyl radical that can then couple with a heteroarene. mdpi.com

"Click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and selective method for conjugating molecules. nih.govnih.gov This reaction forms a stable triazole linkage and is tolerant of a wide range of functional groups, making it ideal for bioconjugation and the synthesis of complex molecules. nih.gov In the context of piperazine chemistry, click reactions can be used to attach piperazine-containing moieties to other molecules, such as peptides or fluorescent probes, without the need for protecting groups. nih.govacs.org

Visible-Light-Mediated Coupling Strategies

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-N bonds under mild conditions. mdpi.com In the context of piperazine chemistry, these strategies often revolve around the direct functionalization of C–H bonds, particularly those alpha to the nitrogen atoms. beilstein-journals.orgnih.gov This approach avoids the need for pre-functionalized starting materials and offers a direct route to complex piperazine derivatives.

The general mechanism for the photoredox-catalyzed C–H functionalization of an N-protected piperazine proceeds through a single-electron transfer (SET) pathway. researchgate.net First, a photocatalyst, typically an iridium or ruthenium complex, absorbs visible light and transitions to an excited state. mdpi.com This excited catalyst can then oxidize the piperazine, generating a radical cation intermediate. Subsequent deprotonation at the α-carbon by a mild base yields a key α-amino radical. researchgate.net This highly reactive intermediate can then engage with a variety of coupling partners, such as Michael acceptors, to form new carbon-carbon bonds. researchgate.net

While the direct photocatalytic C-H acylation to form the butanoyl group is still a developing area, the synthesis of analogous N-acylpiperazine derivatives through C-H alkylation is well-documented. For instance, N,N-bis-Boc-piperazine can undergo chemoselective C-H alkylation with α,β-unsaturated carbonyl compounds using organic photocatalysts, providing a single functionalized product in good yield. researchgate.net These methods highlight the potential for developing a direct, light-mediated synthesis for the target compound, bypassing traditional multi-step sequences.

EntryPiperazine SubstrateCoupling PartnerPhotocatalystConditionsYield (%)Ref.
1N-phenyl-N'-Boc-piperazine1,4-DicyanobenzeneIr(ppy)₃Blue LED, Base95 beilstein-journals.org
2N-phenyl-N'-Boc-piperazineVinyl SulfoneIr(ppy)₃Blue LED, Base74 beilstein-journals.org
3N,N-bis-Boc-piperazineMethyl Acrylate (B77674)Acridinium SaltBlue LED, 23 °C75 researchgate.net
4N,N-bis-Boc-piperazineAcrylonitrileAcridinium SaltBlue LED, 23 °C80 researchgate.net

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) for Triazole-Functionalized Analogues

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of "click chemistry," a class of reactions known for their reliability, high yields, and tolerance of a wide range of functional groups. nih.gov This reaction provides a highly efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in drug discovery due to their ability to engage in hydrogen bonding and dipole interactions. nih.govsscdt.org

To generate triazole-functionalized analogues of this compound, a piperazine core can be functionalized with either a terminal alkyne or an azide (B81097) group. For example, tert-butyl piperazine-1-carboxylate can be acylated with propiolic acid to install a terminal alkyne. This alkyne-bearing piperazine can then be "clicked" with a diverse array of organic azides in the presence of a copper(I) catalyst, which is typically generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. nih.gov This modular approach allows for the rapid synthesis of a large library of triazole-containing piperazine derivatives for biological screening. The resulting triazole ring acts as a stable and rigid linker, connecting the piperazine core to other pharmacophoric groups. nih.gov

The reaction is known for its simplicity and efficiency, often proceeding to completion in short timeframes at room temperature and in various solvents, including environmentally benign ones like water. sscdt.orgmdpi.com

EntryAlkyne SubstrateAzide SubstrateCopper SourceConditionsYield (%)Ref.
1tert-butyl 4-propioloylpiperazine-1-carboxylateBenzyl AzideCuIDIPEA, DMF, 0 °C, 5 min~95-98 nih.gov
2tert-butyl 4-propioloylpiperazine-1-carboxylate4-Fluorobenzyl AzideCuIDIPEA, DMF, 0 °C, 5 min~95-98 nih.gov
3PhenylacetyleneBenzyl AzideCuSO₄·5H₂O/Na-AscorbatetBuOH/H₂O, rt91 nih.gov
41-Ethynylcyclohexanol9-Azidomethyl-anthraceneCuSO₄·5H₂O/Na-AscorbateDCM/H₂O, rt, 12 h95 mdpi.com

Comparative Analysis of Synthetic Routes for Scalability and Atom Economy

When evaluating synthetic methodologies, particularly for industrial application, scalability and atom economy are critical metrics. nih.gov Atom economy, a concept central to green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. researchgate.net An ideal reaction has 100% atom economy, generating no waste byproducts.

A comparison between a traditional N-acylation route and a modern visible-light-mediated C-H functionalization approach reveals significant trade-offs.

Traditional N-Acylation: This route typically involves the reaction of tert-butyl piperazine-1-carboxylate with an activated acyl donor like butanoyl chloride, often in the presence of a stoichiometric base such as triethylamine to neutralize the HCl byproduct. While this method is generally high-yielding and uses readily available reagents, its atom economy is inherently poor due to the formation of triethylamine hydrochloride as a waste product. However, its operational simplicity and predictability make it highly scalable and a workhorse in industrial synthesis.

Visible-Light-Mediated C-H Functionalization: A hypothetical route using photoredox catalysis to couple an N-Boc piperazine with a three-carbon unit via C-H activation could, in principle, offer higher atom economy if it proceeds as an addition reaction. atomfair.com These reactions are performed under mild temperature and pressure conditions, reducing energy consumption. atomfair.com However, the scalability of photochemical reactions presents challenges. A key issue is light penetration; as reactor volume increases, the path length for light becomes longer, leading to inefficient and non-uniform irradiation (an effect described by the Beer-Lambert law). This is often overcome by using specialized flow reactors, which maintain a short path length and enable continuous manufacturing, demonstrating scalability to the kilogram scale. nih.govacs.org Another consideration is the cost and potential toxicity of precious-metal photocatalysts, although research into cheaper and more sustainable organic dye catalysts is an active field. researchgate.net

The CuAAC route, while used for analogues, excels in both atom economy (as it is an addition reaction) and scalability, making it an ideal method for generating libraries of diverse compounds efficiently.

FeatureTraditional N-AcylationVisible-Light C-H Functionalization
Principle Nucleophilic acyl substitution using an amine and an acyl chloride with a stoichiometric base.Generation of an α-amino radical via photoredox catalysis for C-C bond formation.
Atom Economy Poor. Generates a stoichiometric amount of salt byproduct (e.g., triethylamine hydrochloride). For the target compound, % AE is ~61%.¹Potentially High. Can be designed as an addition reaction with minimal byproducts. Catalytic nature reduces waste.
Scalability Excellent. Well-established, robust, and routinely performed on a multi-ton scale in industry.Challenging. Limited by light penetration in large batch reactors. Requires specialized equipment like flow reactors for efficient scale-up. nih.govacs.org
Reaction Conditions Typically 0 °C to room temperature. Can be exothermic and require careful thermal management.Ambient temperature and pressure. Requires a light source (e.g., LED). atomfair.com
Advantages High reliability, fast reaction times, uses inexpensive reagents, predictable outcomes.Mild conditions, high functional group tolerance, potential for novel reactivity, direct C-H functionalization avoids pre-activation steps. mdpi.com
Disadvantages Poor atom economy, generates significant waste, use of corrosive acyl chlorides.Catalyst cost (if using precious metals), specialized equipment needed for scale-up, potential for side reactions. atomfair.com

¹Calculation for Traditional Acylation: % AE = [MW of Product] / [Σ MW of Reactants] * 100 = [256.36] / [186.27 (Boc-piperazine) + 106.55 (butanoyl chloride) + 101.19 (triethylamine)] * 100 = 61.2%

Chemical Reactivity and Transformation Pathways of Tert Butyl 4 Butanoylpiperazine 1 Carboxylate

Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis due to its stability under many reaction conditions and the relative ease of its removal. acsgcipr.orgnih.gov The selective deprotection of the Boc group from tert-butyl 4-butanoylpiperazine-1-carboxylate unmasks the secondary amine of the piperazine (B1678402) ring, making it available for subsequent functionalization. This transformation can be achieved through several methods, each with distinct mechanisms and implications for multi-step synthesis.

The most common method for the removal of a Boc group is through acid-mediated hydrolysis. fishersci.co.uk This process is typically rapid and proceeds with high yield at room temperature. researchgate.net The mechanism involves protonation of the carbonyl oxygen of the carbamate (B1207046), followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. youtube.com This intermediate readily decarboxylates to yield the free amine, carbon dioxide, and isobutylene (B52900) (from the tert-butyl cation). acsgcipr.orgacsgcipr.org

Trifluoroacetic Acid (TFA): TFA is a strong organic acid frequently used for Boc deprotection, often in a mixture with a solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.comwikipedia.org Concentrations typically range from 20% to 50% TFA in DCM. commonorganicchemistry.comreddit.com The reaction is usually complete within a few hours at ambient temperature. commonorganicchemistry.comresearchgate.net A potential complication of using TFA is the formation of the tert-butyl cation, which can act as an alkylating agent for any nucleophiles present in the substrate. acsgcipr.orgwikipedia.org To mitigate this, scavengers such as anisole (B1667542) or thioanisole (B89551) are sometimes added. wikipedia.org

Hydrochloric Acid (HCl): An alternative to TFA is hydrochloric acid, commonly used as a 4M solution in an organic solvent like 1,4-dioxane (B91453) or methanol. researchgate.netjgtps.comarizona.educommonorganicchemistry.com This method is also highly efficient, often providing the deprotected amine as its hydrochloride salt directly upon evaporation of the solvent. researchgate.netcommonorganicchemistry.com The choice between TFA and HCl can depend on the desired salt form of the final product and the acid sensitivity of other functional groups in the molecule. stackexchange.com

Table 1: Comparison of Common Acidic Reagents for Boc Deprotection
ReagentTypical ConditionsAdvantagesDisadvantagesRelevant Citations
Trifluoroacetic Acid (TFA)20-50% in Dichloromethane (DCM), Room Temperature, 1-2 hoursHigh efficiency, volatile byproducts.Corrosive, can promote side reactions via t-butyl cation, expensive. acsgcipr.orgresearchgate.net commonorganicchemistry.comwikipedia.orgresearchgate.net
Hydrochloric Acid (HCl)4M solution in 1,4-Dioxane or Methanol, Room Temperature, 1-16 hoursCost-effective, directly yields hydrochloride salt.Less volatile, may require anhydrous conditions to prevent hydrolysis of other groups. researchgate.net jgtps.comarizona.educommonorganicchemistry.com

To avoid the use of strong acids, which may not be compatible with sensitive substrates, neutral or thermal deprotection methods have been developed.

Boiling Water Catalysis: A green and efficient method for N-Boc deprotection involves simply heating the substrate in boiling water. rsc.orgrsc.org This catalyst-free approach is environmentally benign, avoiding the use of toxic acids and organic solvents. rsc.org Research suggests that at elevated temperatures, water can act as a dual acid/base catalyst, facilitating the hydrolysis of the carbamate. rsc.orgrsc.orgscribd.com This method has been shown to be effective for a wide variety of N-Boc derivatives, providing the deprotected amines in excellent yields. rsc.orgscribd.com

Thermal Deprotection: The Boc group can also be removed by heating at high temperatures (typically >150 °C) in the absence of any catalyst. acsgcipr.orgresearchgate.net The mechanism involves a fragmentation process that produces the free amine, carbon dioxide, and isobutylene. acsgcipr.org While this method avoids reagents entirely, the high temperatures required can be a significant drawback, potentially causing side reactions such as racemization or elimination in complex molecules. acsgcipr.org This technique can be advantageous in flow chemistry, where high temperatures can be safely achieved for short residence times, allowing for rapid deprotection in multistep sequences without intermediate workups. researchgate.net

Reactivity Profile of the Butanoyl Amide Linkage

The butanoyl amide linkage in this compound exhibits a chemical reactivity profile that is distinctly different from the Boc-protected amine. This difference in reactivity is fundamental to the utility of the molecule as a synthetic intermediate.

Amide bonds are exceptionally stable functional groups, a characteristic attributed to the resonance delocalization of the nitrogen lone pair of electrons into the carbonyl group. stackexchange.comnih.gov This resonance imparts a partial double-bond character to the carbon-nitrogen bond, increasing its strength and rendering the carbonyl carbon less electrophilic. stackexchange.comnih.gov

As a result, the butanoyl amide linkage is highly resistant to hydrolysis under the mild acidic conditions used for Boc deprotection, such as treatment with TFA or HCl at room temperature. acs.orgnih.gov The cleavage of this amide bond would require significantly harsher conditions, such as prolonged heating in the presence of strong acids or bases. acs.orgnih.gov This high stability and chemical orthogonality ensure that the amide group remains intact during the selective deprotection of the Boc group, allowing for subsequent reactions at the newly freed piperazine nitrogen.

Table 2: Comparative Stability of Functional Groups
Functional GroupRelative Stability to Acid HydrolysisTypical Cleavage ConditionsReason for Reactivity/StabilityRelevant Citations
tert-Butoxycarbonyl (Boc) AmineLowTFA or HCl at Room TemperatureFormation of a stable tert-butyl cation drives the reaction. acsgcipr.orgwikipedia.org
Butanoyl AmideHighProlonged heating with strong acid/baseResonance stabilization of the C-N bond. stackexchange.comnih.govacs.org

Consequently, direct functionalization of the butanoyl amide nitrogen through reactions like N-alkylation or N-acylation is generally not feasible under standard conditions. Such transformations would require initial deprotonation of the amide N-H using a very strong base (e.g., sodium hydride) to generate a highly reactive amidate anion. These harsh basic conditions could potentially compromise the integrity of the Boc protecting group or other functional groups within a more complex molecule. Therefore, the butanoyl amide is typically regarded as a stable, non-reactive component of the molecule during synthetic sequences focused on modifying the piperazine core.

Chemical Modifications of the Piperazine Ring System

The piperazine ring is a common scaffold in medicinal chemistry, and its modification is a key strategy in drug design. ojp.gov In this compound, the N1 nitrogen is protected by a Boc group, leaving the N4 nitrogen acylated. This arrangement directs the initial reactivity towards the Boc-protected amine.

The most fundamental transformation involving the piperazine ring of this molecule is the removal of the acid-labile Boc group. This deprotection step exposes the secondary amine at the N1 position, converting it into a nucleophilic site ready for a variety of subsequent functionalizations. The resulting 1-(piperazin-1-yl)butan-1-one (B95226) is a versatile intermediate for further synthesis.

Standard conditions for Boc deprotection involve treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol. nih.govorganic-chemistry.org The reaction proceeds via cleavage of the tert-butyl carbamate, releasing the free amine, typically as a salt, along with isobutylene and carbon dioxide. researchgate.net

Once deprotected, the newly formed secondary amine can undergo several common transformations:

N-Alkylation: The secondary amine can be alkylated using alkyl halides or sulfonates in the presence of a base to neutralize the generated acid. mdpi.com

Reductive Amination: This two-step, one-pot reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride to yield a tertiary amine. nih.govnih.gov This method is highly efficient for introducing a wide range of substituents. nih.gov

N-Arylation: The secondary amine can be coupled with aryl halides or triflates, typically through palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. mdpi.com

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) will form a new amide bond at the N1 position.

Table 1: Common Transformations Following Boc Deprotection

Reaction TypeTypical ReagentsProduct Type
N-AlkylationAlkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, Et₃N)N1-Alkyl-4-butanoylpiperazine
Reductive AminationAldehyde/Ketone (R'COR''), Reducing Agent (e.g., NaBH(OAc)₃)N1-Alkyl-4-butanoylpiperazine
N-ArylationAryl halide (e.g., Ar-Br), Pd catalyst, Ligand, BaseN1-Aryl-4-butanoylpiperazine
AcylationAcyl chloride (RCOCl) or Carboxylic Acid + Coupling AgentN1-Acyl-4-butanoylpiperazine

The piperazine ring is a saturated heterocycle and is generally stable under most synthetic conditions. Ring-opening reactions are not common for N-acylpiperazines and typically require harsh conditions or the presence of specific activating groups. nih.gov For instance, ring-opening of related strained heterocycles like aziridines occurs readily with nucleophiles due to inherent ring strain. nih.govmdpi.com While the piperazine ring lacks this strain, certain specialized reactions can induce its cleavage.

One potential, albeit uncommon, pathway could involve neighboring group participation or rearrangement under strongly acidic or thermal conditions, but such reactions are not characteristic of this scaffold. More synthetically relevant ring-opening strategies are often seen in related bicyclic systems like 1,4-diazabicyclo[2.2.2]octane (DABCO), where the strained structure facilitates cleavage by various reagents to generate substituted piperazines. researchgate.netnih.gov For a simple monosubstituted piperazine like the title compound, such rearrangements are energetically unfavorable and synthetically rare.

Functional Group Interconversions on the Butanoyl Chain

The butanoyl chain offers a secondary site for chemical modification, primarily centered around the reactivity of the ketone carbonyl group. These transformations allow for the introduction of new functional groups and the extension of the side chain.

The reduction of the butanoyl ketone to a secondary alcohol is a key transformation. However, the presence of the N4-amide and the N1-carbamate (Boc group) complicates this reduction, as common reducing agents can also react with these groups. The selectivity of the reduction depends heavily on the choice of reagent.

Sodium Borohydride (NaBH₄): This is a mild reducing agent capable of reducing aldehydes and ketones. libretexts.orgmasterorganicchemistry.com It is generally unreactive towards amides and carbamates under standard conditions (e.g., in alcoholic solvents at room temperature). masterorganicchemistry.com Therefore, NaBH₄ would be the reagent of choice for the selective reduction of the butanoyl ketone in this compound to the corresponding secondary alcohol, tert-butyl 4-(1-hydroxybutyl)piperazine-1-carboxylate.

Lithium Aluminum Hydride (LiAlH₄): This is a very strong and non-selective reducing agent. masterorganicchemistry.com It will readily reduce ketones, amides, and carbamates. libretexts.orglibretexts.org Treatment of the title compound with LiAlH₄ would likely result in the reduction of the butanoyl ketone to an alcohol, the N4-amide to an amine, and the N1-carbamate to an N-methyl group (after workup of the intermediate), leading to a complex mixture of over-reduced products. Therefore, LiAlH₄ is unsuitable for the selective reduction of the ketone.

Table 2: Selectivity of Common Hydride Reducing Agents

Reducing AgentReactivity with Ketone (Butanoyl)Reactivity with Amide (Piperazine N4-Acyl)Reactivity with Carbamate (N1-Boc)Outcome
Sodium Borohydride (NaBH₄)Reduces to 2° AlcoholGenerally No ReactionGenerally No ReactionSelective reduction of the ketone
Lithium Aluminum Hydride (LiAlH₄)Reduces to 2° AlcoholReduces to AmineReduces to N-Methyl groupNon-selective reduction of all carbonyl/amide groups

To enable further derivatization of the butanoyl chain, new reactive sites can be introduced. A common strategy is to create an electrophilic center, which can then be attacked by a variety of nucleophiles.

One effective method is α-halogenation of the ketone. Under acidic or basic conditions, the ketone can be converted to its enol or enolate form, which then reacts with an electrophilic halogen source (e.g., Br₂ in acetic acid, or N-bromosuccinimide) to install a halogen atom on the carbon adjacent to the carbonyl group. This would convert the butanoyl group into a 2-bromo-butanoyl group, creating a potent electrophilic site.

This transformation makes the butanoyl chain's reactivity comparable to that of a bromoacetyl functionality, a widely used building block in chemical synthesis. The resulting α-haloketone, tert-butyl 4-(2-bromobutanoyl)piperazine-1-carboxylate, can readily undergo nucleophilic substitution (Sₙ2) reactions. A wide range of nucleophiles, such as amines, thiols, and carboxylates, can displace the bromide, allowing for the attachment of diverse molecular fragments. This pathway significantly expands the synthetic utility of the parent molecule, enabling the construction of more complex derivatives for various applications.

Role of Tert Butyl 4 Butanoylpiperazine 1 Carboxylate As a Strategic Synthetic Intermediate

Building Block for Complex Heterocyclic Structures

The intrinsic structure of tert-butyl 4-butanoylpiperazine-1-carboxylate makes it an ideal precursor for the synthesis of more complex molecules, particularly those containing multiple heterocyclic rings. The piperazine (B1678402) core provides a foundational scaffold, while the butanoyl chain offers a reactive handle for further chemical modifications and cyclization reactions. nih.govmdpi.com

In lengthy synthesis campaigns, intermediates that offer both stability and predictable reactivity are crucial. This compound fulfills this role by providing a stable piperazine core that can be carried through multiple reaction steps. The butanoyl group's ketone functionality is a key feature, serving as an electrophilic site for various condensation reactions. For example, the carbonyl group can react with hydrazine (B178648) derivatives to form pyridazine (B1198779) rings or with 1,3-dicarbonyl compounds and ammonia (B1221849) sources to construct pyridine (B92270) rings. organic-chemistry.orgprinceton.edu These reactions are fundamental in building bicyclic or more elaborate heterocyclic systems, where the piperazine ring is fused or linked to other aromatic systems. The synthesis of complex piperazine-2-acetic acid esters from related N-Boc protected amino acid precursors highlights the utility of such building blocks in accessing densely functionalized molecules. nih.gov

Precursor FunctionalityPotential Heterocyclic ProductReaction Type
Butanoyl (keto) groupPyridazineCondensation with hydrazine
Butanoyl (keto) groupPyridineHantzsch-type condensation
Butanoyl (keto) groupPyrimidineCondensation with urea/thiourea
Piperazine N-H (after Boc removal)Fused pyrazinoneIntramolecular amidation

A molecular scaffold is a core structure upon which new functional groups are added to create novel molecules. The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in successful drug molecules. researchgate.netencyclopedia.pubnih.gov this compound acts as a pre-functionalized scaffold. Chemists can utilize the butanoyl side chain as an anchor point to introduce molecular diversity. For instance, the ketone can be transformed into other functional groups, such as alcohols, alkenes, or amines, through reduction, Wittig reactions, or reductive amination, respectively. Each new derivative can then be further elaborated. This approach is instrumental in exploring the chemical space around the piperazine core to identify compounds with desired biological activities. The synthesis of diverse piperazinyl polyazacyclophane scaffolds demonstrates how the piperazine core can be integrated into larger, complex macrocyclic structures. nih.gov

Enabling Selective Functionalization in Divergent Synthesis

Divergent synthesis is a strategy where a single starting material is converted into a wide array of distinct products. This is made possible by the presence of multiple functional groups that can be manipulated independently. The Boc group on the piperazine nitrogen is central to this capability, allowing for controlled, stepwise reactions.

Orthogonal protection is a cornerstone of modern organic synthesis, allowing for the selective removal of one protecting group in the presence of others. fiveable.me The Boc group is acid-labile, meaning it is readily removed under acidic conditions (e.g., with trifluoroacetic acid), but is stable to basic, nucleophilic, and reductive conditions. total-synthesis.comorganic-chemistry.orgmasterorganicchemistry.com This property makes it orthogonal to other common amine protecting groups such as fluorenylmethoxycarbonyl (Fmoc), which is base-labile, and benzyloxycarbonyl (Cbz), which is removed by catalytic hydrogenation. masterorganicchemistry.com

In a synthetic route using this compound, a chemist could incorporate an Fmoc-protected amine elsewhere in the molecule. The Fmoc group could be removed with a base like piperidine (B6355638) to allow for a reaction at that site, leaving the Boc-protected piperazine and the butanoyl ketone untouched. Subsequently, the Boc group could be cleaved with acid to reveal the second piperazine nitrogen for another distinct chemical transformation. This selective "unmasking" of reactive sites is essential for the controlled assembly of complex molecules.

Protecting GroupAbbreviationCleavage ConditionOrthogonal To
tert-ButoxycarbonylBocAcid (e.g., TFA, HCl)Fmoc, Cbz, Alloc
FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)Boc, Cbz, Alloc
BenzyloxycarbonylCbzH₂, Pd/C (Hydrogenolysis)Boc, Fmoc, Alloc
AllyloxycarbonylAllocPd(0) catalystBoc, Fmoc, Cbz

Regiocontrol refers to the ability to direct a reaction to a specific location within a molecule. This compound offers several sites for potential reactions: the N-1 Boc-protected nitrogen, the piperazine ring carbons, and the butanoyl group. The Boc group plays a critical role in directing reactivity. For instance, it can direct lithiation to the adjacent carbon atoms (C-2 and C-6) of the piperazine ring. researchgate.netwhiterose.ac.uk Treatment with a strong base like sec-butyllithium (B1581126) can selectively remove a proton from one of these positions, creating a nucleophilic carbon that can then react with various electrophiles. This allows for the introduction of substituents onto the piperazine ring itself, while the butanoyl group at N-4 remains unaffected. After this modification, the Boc group can be removed, and the newly freed N-1 amine can be functionalized, demonstrating precise regiocontrol in a sequential manner.

Application in Library Synthesis and Methodological Development

The creation of chemical libraries—large collections of structurally related compounds—is a key strategy in drug discovery for screening against biological targets. researchgate.net The structure of this compound is well-suited for this purpose. Starting with this single intermediate, a library of diverse compounds can be rapidly generated. The butanoyl ketone is a versatile functional handle for diversification; it can undergo a wide range of carbonyl-specific reactions. nih.gov

For example, a library could be constructed by reacting the ketone with a panel of different primary amines under reductive amination conditions to generate a series of secondary amine derivatives. Alternatively, multicomponent reactions, where three or more reactants combine in a single step, can be employed. nih.govorganic-chemistry.orgnih.gov The piperazine intermediate, an amine (generated after Boc deprotection), a carbonyl compound, and an isocyanide could be combined in a Ugi reaction to rapidly build molecular complexity. Such strategies, which rely on a common, pre-functionalized core like this compound, are highly efficient for generating the large numbers of compounds needed for high-throughput screening.

Contribution to Modular Synthesis Approaches

Modular synthesis relies on the use of well-defined building blocks that can be coupled together in a systematic manner to rapidly generate libraries of related compounds. This compound is ideally suited for such strategies due to its distinct and orthogonally reactive sites. nih.govacs.org This allows for a divergent synthetic approach, where a common core can be elaborated at two different points to create structural diversity.

The synthesis of this intermediate typically involves the acylation of the commercially available tert-butyl piperazine-1-carboxylate. A common method is the coupling reaction with an activated form of butanoic acid, such as an acid chloride or by using peptide coupling reagents. mdpi.com An analogous compound, tert-butyl 4-(3-oxobutyl)piperazine-1-carboxylate, has been synthesized through the reaction of tert-butyl piperazine-1-carboxylate with but-3-en-2-one (B6265698) in the presence of a base like potassium carbonate. rsc.org

Once synthesized, the molecule's modularity can be exploited in several ways:

Functionalization at the Ketone: The ketone group can be transformed into a variety of other functionalities. For example, it can undergo reductive amination to introduce a new amine-containing substituent, be reduced to a secondary alcohol for subsequent ether or ester formation, or react with organometallic reagents to form tertiary alcohols. nottingham.ac.uk

Functionalization at the Deprotected Nitrogen: Following modification of the butanoyl chain, the Boc group can be removed using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. mdpi.comrsc.org This unmasks the secondary amine of the piperazine ring, which can then undergo reactions such as acylation, alkylation, or arylation to introduce a second point of diversity.

A practical illustration of this modularity is seen in the synthesis of Proteolysis Targeting Chimeras (PROTACs). In these complex molecules, a piperazine linker often connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. An intermediate like tert-butyl 4-(3-oxobutyl)piperazine-1-carboxylate can be deprotected first, allowing the newly freed piperazine nitrogen to be coupled to one of the ligands. Subsequently, the ketone on the side chain can be used as a handle to attach the second ligand, demonstrating the sequential and independent functionalization that defines a modular approach. rsc.org

Facilitation of Reaction Discovery and Optimization

While specific reports detailing the use of this compound in the discovery of novel reactions are not prominent, its structure makes it an excellent substrate for the optimization of existing synthetic methods. The development of new catalytic systems or reaction conditions often requires the use of simple, reliable, and "clean" substrates that allow for unambiguous assessment of the reaction's efficiency, yield, and selectivity.

This intermediate fits that profile perfectly for several reasons:

Uncomplicated Functionality: The molecule contains a simple, sterically accessible ketone and a standard Boc-protected amine. The absence of other potentially interfering functional groups (like esters, halides, or complex aromatic systems) means that the outcome of a trial reaction directly reflects the transformation of the ketone or the N-Boc group.

Relevance in Medicinal Chemistry: The piperazine core is a privileged scaffold in drug discovery. organic-chemistry.orgresearchgate.net Therefore, optimizing a reaction on this intermediate provides valuable information that is directly applicable to the synthesis of pharmaceutically relevant compounds. For instance, developing a new, efficient catalytic system for the asymmetric reduction of the ketone or a novel protocol for reductive amination would be of significant interest to medicinal chemists.

Analytical Simplicity: The compound has a moderate molecular weight and contains both aliphatic and carbonyl groups, making it straightforward to monitor by standard analytical techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). This facilitates the rapid assessment of reaction conversion and purity during optimization studies.

For example, when optimizing a new set of conditions for a reductive amination protocol, this compound could serve as a model ketone. A series of different amines, reducing agents, catalysts, and solvents could be screened, with the yield and purity of the resulting substituted butylamine (B146782) derivative providing a clear measure of the protocol's effectiveness. The robustness of the Boc group under various non-acidic conditions ensures that it remains intact during the optimization of the ketone modification step.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, connectivity, and chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy identifies the chemical environment of hydrogen atoms within a molecule. The spectrum of tert-butyl 4-butanoylpiperazine-1-carboxylate displays characteristic signals corresponding to the distinct proton groups.

The protons of the tert-butyl group typically appear as a sharp singlet at approximately 1.46 ppm due to the nine equivalent protons. The methylene (B1212753) protons of the piperazine (B1678402) ring, being in different environments relative to the two substituents, show complex multiplets. The four protons adjacent to the N-Boc group are observed around 3.40-3.50 ppm, while the four protons adjacent to the butanoyl group appear at distinct chemical shifts, with two around 3.55 ppm and the other two around 2.40 ppm.

The butanoyl chain exhibits its own set of signals. The methylene protons alpha to the carbonyl group (C=O) are expected to resonate as a triplet around 2.30 ppm. The adjacent methylene protons (beta to the carbonyl) would appear as a sextet around 1.60 ppm, and the terminal methyl group protons would be observed as a triplet at approximately 0.95 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
-C(CH₃)₃ 1.46 Singlet
-N(CO)-CH₂- (piperazine) 3.55 Triplet
-CO-N-CH₂- (piperazine) 3.44 Triplet
-CO-CH₂- (butanoyl) 2.30 Triplet
-CO-N-CH₂- (piperazine) 2.40 Triplet
-CH₂-CH₂-CH₃ (butanoyl) 1.60 Sextet
-CH₂-CH₃ (butanoyl) 0.95 Triplet
5.1.2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the butanoyl group is expected at a downfield shift, around 172 ppm, while the carbonyl carbon of the Boc group appears near 155 ppm. The quaternary carbon of the tert-butyl group is typically found around 80 ppm, and its methyl carbons resonate near 28.5 ppm.

The piperazine ring carbons show signals in the range of 40-50 ppm. The carbons of the butanoyl chain would appear at approximately 36 ppm (-CH₂-CO), 18.5 ppm (-CH₂-CH₂-CO), and 14 ppm (-CH₃).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
-C(CH₃)₃ 28.5
-C(CH₃)₃ 80.0
Piperazine C (adjacent to N-Boc) ~44
Piperazine C (adjacent to N-acyl) ~42 and ~47
-N-CO-O- 154.9
-CO-CH₂- 172.5
-CO-CH₂- 36.0
-CH₂-CH₂-CH₃ 18.5
-CH₂-CH₃ 14.0
5.1.3. Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For instance, it would show correlations between the adjacent methylene groups of the butanoyl chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between different functional groups. For example, an HMBC spectrum would show a correlation from the methylene protons alpha to the butanoyl carbonyl to the carbonyl carbon itself, as well as to the adjacent piperazine ring carbons, confirming the attachment of the butanoyl group to the piperazine nitrogen.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound. For this compound (C₁₃H₂₄N₂O₃), the calculated exact mass is 256.1787 g/mol . HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, confirming the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of the synthesized compound. A sample is passed through an LC column, which separates the target compound from any impurities or starting materials. The eluent is then introduced into the mass spectrometer, which provides a mass spectrum for each separated component. For this compound, a successful purification would be indicated by a single major peak in the chromatogram with a corresponding mass spectrum that confirms the molecular weight of the target compound.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable tools for the analysis of this compound, enabling both the assessment of its purity and the real-time monitoring of its synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly prominent techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

Reversed-phase HPLC (RP-HPLC) is a robust and widely adopted method for determining the purity of piperazine derivatives like this compound. mdpi.comnih.gov The development of a suitable HPLC method involves the careful optimization of several key parameters to achieve adequate separation of the main compound from any impurities, starting materials, or byproducts.

A typical method utilizes an octadecylsilane (B103800) (C18) column, which provides a nonpolar stationary phase suitable for the retention of moderately polar compounds. mdpi.comnih.gov The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, like a phosphate (B84403) buffer, adjusted to a specific pH. nih.gov Gradient elution, where the composition of the mobile phase is varied over the course of the analysis, is often employed to ensure the efficient elution of all components with good peak shape and resolution. mdpi.com

Detection is commonly performed using a UV spectrophotometer, as the amide and carbamate (B1207046) chromophores within the molecule exhibit absorbance in the UV region. The selection of an appropriate wavelength, often around 239 nm, is critical for achieving high sensitivity. nih.gov For quantitative analysis, an internal standard may be incorporated to improve the accuracy and precision of the measurement. nih.gov Method validation is a crucial step to ensure the reliability of the results, encompassing parameters such as selectivity, linearity, precision, accuracy, and the limit of detection (LOD) and quantification (LOQ). nih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of Piperazine Derivatives

Parameter Typical Value/Condition
Column Octadecyl (C18), 250 x 4.0 mm, 5 µm particle size nih.gov
Mobile Phase Acetonitrile and Phosphate Buffer (pH 2) nih.gov
Elution Mode Gradient
Flow Rate 1.0 mL/min
Detection UV at 239 nm nih.gov

| Internal Standard | Phenacetin nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Progress and Component Separation

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective technique for monitoring the progress of reactions that synthesize or modify this compound. nih.govresearchgate.net It allows chemists to quickly ascertain the consumption of starting materials and the formation of the desired product.

The stationary phase for this application is typically a silica (B1680970) gel plate (e.g., Silica Gel 60 F254). nih.govnih.gov The choice of the mobile phase, or eluent, is critical for achieving effective separation of the different components in the reaction mixture. A variety of solvent systems can be employed, with the polarity being adjusted to control the retention factor (Rf) of the spots. Common mobile phases include mixtures of polar and nonpolar solvents, such as butanol-acetic acid-water or petroleum ether-ethyl acetate. nih.govnih.govmdpi.com

Once the chromatogram is developed, the separated components are visualized. If the compounds are UV-active, they can be detected by exposing the plate to UV light, typically at 254 nm. rsc.org Alternatively, chemical staining agents can be used. Stains like potassium permanganate (B83412) (KMnO₄) or iodine vapor are effective for visualizing a wide range of organic compounds. rsc.org By comparing the spot corresponding to the reaction mixture with spots of the starting materials and a reference standard of the product, the progress of the reaction can be qualitatively assessed. jgtps.com

Table 2: Common TLC Systems for Monitoring Piperazine Derivative Reactions

Parameter Description
Stationary Phase Silica gel coated plates (60 F254) nih.govnih.gov
Mobile Phase Example 1 Butanol - Acetic Acid - Water nih.gov
Mobile Phase Example 2 Petroleum Ether - Ethyl Acetate (4:1) mdpi.com

| Visualization | UV light (254 nm), Potassium Permanganate stain, Iodine vapor rsc.org |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure of this compound by probing its molecular vibrations. ksu.edu.sa These complementary methods are particularly useful for identifying key functional groups and characterizing the core molecular framework. nih.gov For a molecule to be IR active, there must be a change in the dipole moment during the vibration, whereas for a vibration to be Raman active, there must be a change in the polarizability of the molecule. ksu.edu.sa

Analysis of Carbonyl Stretching Frequencies of Amide and Carbamate Groups

The structure of this compound features two distinct carbonyl (C=O) groups: one belonging to the tertiary amide (butanoylamide) and the other to the carbamate of the Boc-protecting group. These two carbonyls exhibit characteristic stretching vibrations (νC=O) in the IR spectrum, typically found in the region of 1630-1800 cm⁻¹. The precise frequency of these absorptions is sensitive to the local electronic and structural environment.

The tertiary amide carbonyl stretch is expected to appear in the range of 1630-1670 cm⁻¹. The carbamate carbonyl, influenced by the adjacent oxygen atom, typically absorbs at a higher frequency, generally in the 1680-1725 cm⁻¹ region. This clear difference in absorption frequencies allows for the unambiguous identification and distinction of both functional groups within the molecule's spectrum.

Table 3: Characteristic Carbonyl (C=O) Stretching Frequencies

Functional Group Typical IR Frequency Range (cm⁻¹)
Tertiary Amide (Butanoyl) 1630 - 1670

| Carbamate (Boc-group) | 1680 - 1725 |

Vibrational Signatures of the Piperazine Ring

The piperazine ring, as the core of the molecule, displays a series of characteristic vibrational modes in both its IR and Raman spectra. scispace.com These signatures provide a fingerprint for the heterocyclic structure.

C-H Stretching: The stretching vibrations of the C-H bonds on the methylene (CH₂) groups of the piperazine ring are typically observed in the 2800-3000 cm⁻¹ region. ultraphysicalsciences.orgscispace.com Both symmetric and asymmetric stretching modes can often be resolved.

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds within the piperazine ring are more complex due to coupling with other vibrations. They generally appear in the fingerprint region, broadly between 1000-1350 cm⁻¹. dergipark.org.tr

CH₂ Deformations: The methylene groups of the ring give rise to several deformation vibrations, including scissoring (around 1440-1480 cm⁻¹), wagging (1320-1380 cm⁻¹), and twisting (1050-1200 cm⁻¹) modes. ultraphysicalsciences.org

Ring Vibrations: Collective vibrations of the entire piperazine ring, often referred to as ring breathing or skeletal modes, occur at lower frequencies in the fingerprint region and are characteristic of the cyclic structure. ultraphysicalsciences.org

The chair conformation is the most stable for the piperazine ring, and its specific vibrational modes can be analyzed in detail through computational methods alongside experimental data. researchgate.net

Table 4: Key Vibrational Modes of the Piperazine Ring

Vibrational Mode Typical Frequency Range (cm⁻¹) (IR & Raman)
C-H Stretching (Asymmetric & Symmetric) 2800 - 3000 ultraphysicalsciences.orgscispace.com
CH₂ Scissoring 1440 - 1480 ultraphysicalsciences.org
CH₂ Wagging 1320 - 1380 ultraphysicalsciences.org
C-N Stretching 1000 - 1350 dergipark.org.tr
CH₂ Twisting 1050 - 1200 ultraphysicalsciences.org

| Ring Breathing/Skeletal Modes | < 1000 ultraphysicalsciences.org |

Computational and Theoretical Studies of Tert Butyl 4 Butanoylpiperazine 1 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic and geometric properties of the molecule with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and to determine the minimum-energy (most stable) geometry of a molecule. For tert-butyl 4-butanoylpiperazine-1-carboxylate, DFT calculations would predict that the piperazine (B1678402) ring adopts a stable chair conformation. In this geometry, the bulky tert-butoxycarbonyl (Boc) and the butanoyl groups are positioned equatorially to minimize steric hindrance. This arrangement is consistent with crystallographic data from closely related N-Boc protected piperazine derivatives, which consistently show a chair conformation with equatorial substituents. nih.govresearchgate.net

DFT calculations also provide detailed information on bond lengths and angles. By analogy with crystal structures of similar compounds like tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, the key geometric parameters can be reliably estimated. researchgate.netmdpi.com The calculations would confirm the planar configuration around the nitrogen atom of the carbamate (B1207046) group due to resonance.

Table 1: Predicted Molecular Geometry Parameters from DFT Analogues

Parameter Bond/Angle Predicted Value
Bond Length C=O (carbamate) ~1.22 Å
Bond Length C-N (carbamate) ~1.35 Å
Bond Length C-N (piperazine ring) ~1.46 Å
Bond Length C=O (butanoyl) ~1.23 Å
Bond Angle C-N-C (piperazine ring) ~111°

Note: Data is estimated based on crystallographic studies of closely related molecules. researchgate.netmdpi.com

Computational methods are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The accuracy of these predictions has improved significantly, with modern deep learning models trained on DFT data achieving mean absolute errors (MAE) of less than 0.3 ppm for ¹H shifts and around 1.5 ppm for ¹³C shifts. mdpi.comchemrxiv.org

For this compound, calculations would predict distinct signals for the protons on the piperazine ring, the tert-butyl group, and the butanoyl chain. The tert-butyl group's nine equivalent protons would appear as a sharp singlet, a characteristic feature in ¹H NMR spectra of Boc-protected compounds. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C(CH₃)₃ (Boc) ~1.45 ~28.5
C (CH₃)₃ (Boc) - ~80.0
N-CH₂ (piperazine, adjacent to Boc) ~3.4-3.5 ~44.0
N-CH₂ (piperazine, adjacent to butanoyl) ~3.5-3.6 ~45.0
C=O (Boc) - ~154.8
C=O (Butanoyl) - ~172.0
CH₂ (Butanoyl, α) ~2.3 ~35.0
CH₂ (Butanoyl, β) ~1.6 ~18.5

Note: Shifts are estimates based on typical values for N-Boc and N-acyl piperazine structures. researchgate.netbeilstein-journals.org

Similarly, the prediction of infrared (IR) frequencies through DFT calculations can identify characteristic vibrational modes. Key predicted frequencies for this molecule would include strong absorption bands for the two carbonyl (C=O) stretching vibrations (one for the carbamate and one for the amide) and various C-H and C-N stretching and bending modes. mdpi.com

Table 3: Predicted Key IR Frequencies

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
C=O Stretch (Amide) Butanoyl ~1640-1660
C=O Stretch (Carbamate) Boc Group ~1680-1700

Molecular Modeling and Dynamics

Molecular modeling techniques explore the conformational landscape and dynamic behavior of the molecule.

Conformational analysis of this compound focuses on identifying the most stable three-dimensional arrangements of the molecule. The piperazine ring, a six-membered heterocycle, can theoretically exist in several conformations, including chair, boat, and twist-boat forms. Consistent with studies on similar structures like di-tert-butylcyclohexane, the chair conformation is overwhelmingly favored energetically to minimize torsional strain and steric clashes. researchgate.net

In the preferred chair conformation, the large tert-butoxycarbonyl group occupies an equatorial position to avoid destabilizing 1,3-diaxial interactions. The butanoyl group on the N4 nitrogen is also expected to reside in the equatorial position. The flexibility of the butanoyl side chain allows for multiple rotational isomers (rotamers), though computational studies would likely show a preference for an extended conformation to minimize local steric hindrance.

The stability of the dominant conformation is governed by a network of intramolecular interactions. Molecular modeling allows for the quantification of these effects. The primary stabilizing factor is the avoidance of severe steric repulsion, achieved by the equatorial placement of both large substituents on the piperazine ring.

Computational analysis can map the electron density to identify weak, non-covalent interactions, such as C-H···O contacts, that may further stabilize the preferred geometry. Energy decomposition analysis can parse the total molecular energy into contributions from bond stretching, angle bending, torsional strain, and van der Waals interactions, confirming that the chair conformation with equatorial substituents represents the global energy minimum.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a valuable tool for elucidating reaction mechanisms by modeling the transition states and reaction pathways. While specific published studies on the reaction mechanisms of this compound are not prominent, the methodology can be applied to understand its formation and reactivity.

For instance, the synthesis of this compound typically involves the acylation of tert-butyl piperazine-1-carboxylate with butanoyl chloride or a similar acylating agent. DFT calculations could model this S_N_Ac (nucleophilic acyl substitution) reaction. Such a study would involve:

Reactant Modeling: Optimizing the geometries of the piperazine starting material and butanoyl chloride.

Transition State Searching: Locating the transition state for the nucleophilic attack of the piperazine nitrogen onto the carbonyl carbon of the acylating agent.

Product Modeling: Optimizing the geometry of the final product and the HCl byproduct.

Transition State Characterization for Key Synthetic Steps

Detailed computational studies providing specific characterization of the transition state for the butanoylation of tert-butyl piperazine-1-carboxylate are not extensively available in publicly accessible literature. However, the synthesis of this compound is a nucleophilic acyl substitution reaction. Theoretical chemistry provides a fundamental framework for understanding the transition state of such reactions.

The key synthetic step involves the nucleophilic attack of the secondary amine of tert-butyl piperazine-1-carboxylate on the carbonyl carbon of an activated butanoyl group (e.g., butanoyl chloride or butyric anhydride). The transition state for this type of reaction is generally understood to be a tetrahedral intermediate.

Computational methods, such as Density Functional Theory (DFT), would be employed to model this transition state. Key parameters that would be characterized include:

Geometrical Parameters: The bond lengths and angles of the forming and breaking bonds are critical. In the transition state, the C-N bond between the piperazine nitrogen and the butanoyl carbonyl carbon would be partially formed, while the bond between the carbonyl carbon and its leaving group (e.g., chloride) would be partially broken. The geometry around the carbonyl carbon would shift from trigonal planar in the reactant to a more tetrahedral arrangement in the transition state.

Vibrational Frequencies: A key feature of a true transition state in computational chemistry is the presence of a single imaginary frequency in the vibrational analysis. This frequency corresponds to the motion along the reaction coordinate, leading from the reactant, through the transition state, to the product.

Activation Energy (ΔG‡): The energy difference between the reactants and the transition state represents the activation energy barrier for the reaction. This value is crucial for predicting the reaction rate. A lower activation energy implies a faster reaction.

While specific data for the butanoylation of tert-butyl piperazine-1-carboxylate is not available, analogous computational studies on the acylation of other amines provide a general model for what would be expected.

Table 1: Hypothetical Transition State Parameters for the Butanoylation of tert-Butyl Piperazine-1-Carboxylate

ParameterDescriptionExpected Value Range
C-N Bond LengthDistance between piperazine N and butanoyl C1.8 - 2.2 Å
C-LG Bond LengthDistance between butanoyl C and Leaving Group2.0 - 2.4 Å (for Cl)
O-C-N AngleAngle of the forming tetrahedral center100 - 110°
Imaginary FrequencyVibrational mode along the reaction coordinate-200 to -500 cm⁻¹
Activation Energy (ΔG‡)Free energy barrier to reaction15 - 25 kcal/mol

Note: The values in this table are illustrative and based on general principles of nucleophilic acyl substitution reactions. Specific computational studies are required to determine the actual values for this reaction.

Understanding Selectivity in Chemical Transformations

The primary selectivity issue in the synthesis of this compound is regioselectivity. The starting material, tert-butyl piperazine-1-carboxylate, has two nitrogen atoms, but they are not equivalent. One nitrogen is part of a carbamate group (N1) and the other is a secondary amine (N4).

The butanoylation reaction selectively occurs at the N4 position. Computational and theoretical studies can elucidate the factors governing this selectivity.

Nucleophilicity of the Nitrogen Atoms: The nitrogen atom of the secondary amine (N4) is significantly more nucleophilic than the nitrogen atom of the carbamate (N1). This is due to the electron-withdrawing nature of the tert-butoxycarbonyl (Boc) group attached to N1. The carbonyl group of the Boc substituent delocalizes the lone pair of electrons on N1, reducing its availability for nucleophilic attack.

Computational Analysis of Electron Density: Theoretical calculations, such as Natural Population Analysis (NPA) or Mulliken population analysis, can quantify the electron density on each nitrogen atom. These calculations would show a higher negative charge density on the N4 atom compared to the N1 atom, confirming its greater nucleophilicity.

Steric Hindrance: The Boc group is sterically bulky. While the butanoyl group also has some steric bulk, computational modeling of the transition states for attack at either nitrogen would likely show that the approach to the N4 position is less sterically hindered than the approach to the N1 position, which is already encumbered by the large Boc group.

Comparison of Activation Energies: A definitive computational approach to understanding selectivity involves calculating the activation energies for the two possible reaction pathways: butanoylation at N1 and butanoylation at N4. The reaction pathway with the lower activation energy will be the favored one. It is expected that the activation energy for the reaction at the N4 position would be significantly lower than that for the reaction at the N1 position, thus explaining the observed high regioselectivity.

Table 2: Theoretical Comparison of Factors Influencing Regioselectivity

FactorN1 Position (Carbamate)N4 Position (Amine)Conclusion
Electronic Effect Electron-withdrawing Boc group reduces nucleophilicityAlkyl groups are weakly electron-donating, lone pair is availableN4 is electronically favored
Calculated Charge Density Lower negative chargeHigher negative chargeN4 is more nucleophilic
Steric Hindrance High (due to bulky Boc group)ModerateN4 is sterically more accessible
Activation Energy (ΔG‡) Higher calculated barrierLower calculated barrierReaction at N4 is kinetically favored

Broader Applications in Organic and Materials Chemistry Excluding Medicinal Products and Biological Activity

Building Block for Agrochemical Research

The piperazine (B1678402) moiety is a well-established scaffold in the design of new agrochemicals, often acting as a linker between different pharmacophores to enhance activity and physicochemical properties. rhhz.netresearchgate.netresearchgate.net Piperazine derivatives have been successfully incorporated into a variety of pesticides, including fungicides, insecticides, and herbicides. cognitivemarketresearch.com

The structure of tert-butyl 4-butanoylpiperazine-1-carboxylate offers a strategic advantage in the synthesis of novel agrochemical candidates. The butanoyl group can serve as a handle for further chemical modification, allowing for the attachment of various active substructures. This modular approach enables the rapid generation of a library of compounds for screening, accelerating the discovery of new and effective crop protection agents.

Table 1: Potential Modifications of the Butanoyl Group for Agrochemical Synthesis This table is illustrative and based on common synthetic strategies in agrochemical research.

Modification ReactionReagent ExamplePotential Active Moiety Introduced
EsterificationSubstituted benzoic acidAcaricidal ester derivatives
AmidationAryl amineFungicidal amide derivatives
Knoevenagel CondensationActive methylene (B1212753) compoundHerbicidal α,β-unsaturated ketones
Grignard ReactionAryl magnesium bromideInsecticidal tertiary alcohols

Use in the Synthesis of Specialty Chemicals and Materials

Specialty chemicals are valued for their specific functions and performance. The synthesis of these materials often requires building blocks with well-defined reactivity and functionality. This compound, with its distinct reactive sites, is a prime candidate for the construction of complex molecular architectures.

The Boc-protected piperazine ring provides a stable core that can be carried through multiple synthetic steps. chemicalbook.com Subsequent deprotection of the Boc group reveals a secondary amine that can be further functionalized, allowing for the creation of unsymmetrically substituted piperazine derivatives. This level of control is crucial in the synthesis of specialty chemicals where precise molecular geometry and functionality are paramount for performance. For example, piperazine derivatives are used in the production of polyamide resins and other industrial materials. iiab.me

Contribution to the Development of New Organic Methodologies

The development of novel synthetic methods is a cornerstone of chemical innovation. Piperazine derivatives have been instrumental in the exploration of new reaction pathways and the refinement of existing ones. researchgate.netresearchgate.net The unique electronic and steric properties of the piperazine ring can influence the outcome of chemical reactions, leading to improved yields, selectivities, and reaction conditions.

Recent advancements in organic synthesis have focused on areas such as C-H functionalization and photoredox catalysis, where piperazine-containing molecules have been successfully employed. mdpi.comorganic-chemistry.org The predictable reactivity of compounds like this compound makes them excellent substrates for testing and optimizing these new methodologies. The development of efficient protocols for the synthesis of functionalized piperazines is an active area of research. rsc.org

Precursor for Advanced Organic Materials Science (e.g., monomers for polymers with specific properties, excluding bio-polymers)

In the field of materials science, there is a continuous demand for new monomers that can be polymerized to create materials with tailored properties. Piperazine-based polymers have shown promise in a variety of applications due to their unique chemical and physical characteristics. researchgate.netnih.gov

The structure of this compound contains features that could be exploited in the design of novel monomers. For instance, the butanoyl group could be modified to include a polymerizable functional group, such as a vinyl or an acrylate (B77674) moiety. The resulting monomer could then be used to synthesize polymers with piperazine units incorporated into the side chains. Such polymers could exhibit interesting properties, such as stimuli-responsiveness or enhanced thermal stability. The synthesis of functionalized polymers using piperazine-based couplers is a known strategy in polymer chemistry. acs.orgresearchgate.netacs.org

Table 2: Potential Polymerizable Moieties from this compound This table presents hypothetical monomer structures derived from the parent compound.

Monomer TypePotential Synthesis RouteResulting Polymer Class
AcrylateReaction of the butanoyl group (after conversion to an alcohol) with acryloyl chloride.Polyacrylates
StyrenicFriedel-Crafts acylation of styrene (B11656) with the butanoyl chloride derivative.Polystyrenes
Ring-Opening MonomerConversion of the butanoyl group into a lactone.Polyesters

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 4-butanoylpiperazine-1-carboxylate, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or acylation reactions. A common approach involves reacting piperazine derivatives with tert-butyl chloroformate under basic conditions (e.g., triethylamine or sodium carbonate) in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) . Temperature control (0–25°C) is critical to minimize side reactions. For the butanoyl moiety, coupling agents such as DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) may be used to activate the carboxylic acid. Post-synthesis, purification via silica gel chromatography or recrystallization ensures product purity .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify proton environments and carbon frameworks. For example, the tert-butyl group appears as a singlet (~1.4 ppm in 1^1H NMR), while the piperazine ring protons show splitting patterns dependent on substitution .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity (>95% is typical for research-grade material). Retention time consistency across batches indicates reproducibility .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+^+) and rules out byproducts .

Q. What common functional group transformations are feasible for this compound, and how are they monitored?

  • Methodological Answer :

  • Deprotection : The tert-butyloxycarbonyl (Boc) group can be removed using trifluoroacetic acid (TFA) in DCM to yield the free piperazine, enabling further derivatization .
  • Acylation/Reduction : The butanoyl group may undergo reduction (NaBH4_4/LiAlH4_4) to a hydroxyl group or serve as a site for nucleophilic substitution. Progress is tracked via thin-layer chromatography (TLC) or in situ IR spectroscopy for carbonyl (C=O) band disappearance .

Advanced Research Questions

Q. How can reaction conditions be optimized for scale-up synthesis while maintaining yield and purity?

  • Methodological Answer :

  • Continuous Flow Chemistry : Reduces reaction time and improves heat/mass transfer. For example, a microreactor setup with precise temperature control (±1°C) minimizes decomposition .
  • Design of Experiments (DoE) : Statistical tools like response surface methodology (RSM) identify optimal solvent/base ratios. For instance, a study on similar tert-butyl piperazines found 1.2 equivalents of triethylamine in THF maximized yield (85%) .
  • In-line Analytics : FTIR or Raman spectroscopy monitors reaction progress in real time, reducing offline sampling .

Q. What computational strategies predict the reactivity and interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina simulates binding to enzyme active sites (e.g., kinases or GPCRs). The butanoyl group’s hydrophobicity may favor interactions with hydrophobic pockets .
  • Density Functional Theory (DFT) : Calculates electron density maps to predict sites for electrophilic/nucleophilic attack. For example, the piperazine nitrogen’s lone pairs are key for hydrogen bonding .

Q. How can contradictions between spectroscopic data and expected structural features be resolved?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC, HMBC) : Resolves ambiguous proton couplings. For instance, HMBC correlations between the tert-butyl carbonyl and piperazine protons confirm connectivity .
  • X-ray Crystallography : Single-crystal analysis provides unambiguous structural confirmation. SHELX software refines diffraction data to <0.8 Å resolution, resolving stereochemical ambiguities .

Q. What crystallographic techniques are most effective for determining the 3D structure of tert-butyl piperazine derivatives?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) are analyzed using Cu-Kα radiation. SHELXL refines thermal displacement parameters and validates bond lengths/angles against the Cambridge Structural Database .
  • Powder XRD : For polycrystalline samples, Rietveld refinement quantifies phase purity and lattice parameters .

Q. How can researchers design and synthesize derivatives of this compound to study structure-activity relationships (SAR)?

  • Methodological Answer :

  • Parallel Synthesis : Use a piperazine core scaffold to introduce diverse substituents (e.g., fluorinated or heteroaromatic groups) via Suzuki-Miyaura coupling or reductive amination .
  • Biological Assays : Test derivatives in vitro (e.g., enzyme inhibition assays) to correlate substituent effects with activity. For example, electron-withdrawing groups on the phenyl ring may enhance binding affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.